Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)-
Overview
Description
Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is a triterpene carboxylic acid isolated from the medicinal fungus Polyporus umbellatus Fries. This compound has garnered attention due to its inhibitory effects on free radical-induced lysis of red blood cells (hemolysis) and its potential therapeutic applications .
Preparation Methods
Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is primarily isolated from the sclerotia of Polyporus umbellatus. The biosynthetic pathway of characteristic steroids in the sclerotia involves a symbiotic relationship with Armillaria species, which drives metabolomic and transcriptomic changes . High Performance Liquid Chromatography (HPLC) is commonly used to detect and quantify the content of polyporusterone B in the sclerotia .
Chemical Reactions Analysis
Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- undergoes various chemical reactions, including oxidation, reduction, and substitution. It belongs to the class of pentahydroxy bile acids, alcohols, and derivatives, bearing five hydroxyl groups . Common reagents and conditions used in these reactions include semi-standard non-polar columns for gas chromatography . Major products formed from these reactions include various isomers of polyporusterone B .
Scientific Research Applications
Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- has a wide range of scientific research applications:
Mechanism of Action
Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- exerts its effects through various molecular targets and pathways. It has been shown to inhibit free radical-induced lysis of red blood cells by stabilizing the cell membrane and preventing oxidative damage . Additionally, it has cytotoxic effects on leukemia cells by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is unique among triterpene carboxylic acids due to its specific inhibitory effects on free radical-induced hemolysis and its cytotoxic activity against leukemia cells . Similar compounds include:
Polyporusterone A: Another triterpene carboxylic acid isolated from Polyporus umbellatus with similar biological activities.
Ergosterol: A steroid found in the sclerotia of Polyporus umbellatus, involved in the biosynthetic pathway of polyporusterone B.
Phytoecdysones: A group of compounds structurally related to polyporusterone B, known for their role in plant and insect development.
Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- stands out due to its specific biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15,17,19,21-24,30-34H,3,7-11,13-14H2,1-2,4-6H3/t17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDKHYZVFZGSRC-DWJOQFFMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163192 | |
Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141360-89-6 | |
Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141360-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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